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Abstract
Methyl 2-amino-4-iodobenzoate is a versatile trifunctional building block increasingly utilized

in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern,

featuring an amino group, a methyl ester, and a reactive iodine atom on a benzene ring, allows

for selective and sequential functionalization. This document provides detailed application

notes and experimental protocols for the use of Methyl 2-amino-4-iodobenzoate in key

palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig

amination, which are fundamental transformations in modern drug discovery. Furthermore, a

prospective application in the synthesis of kinase inhibitor scaffolds is presented, highlighting

its potential in generating libraries of bioactive molecules for drug development programs.

Introduction
Methyl 2-amino-4-iodobenzoate (CAS No. 144550-76-5) is a valuable starting material for the

synthesis of a variety of heterocyclic compounds and substituted anilines that are prevalent in

many pharmaceutical agents. The presence of the ortho-amino ester functionality provides a

handle for further cyclization reactions to form privileged scaffolds, while the iodine atom at the

4-position serves as a prime site for carbon-carbon and carbon-nitrogen bond formation

through transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in

constructing the molecular complexity required for potent and selective drug candidates.

This report details the application of Methyl 2-amino-4-iodobenzoate in two of the most

powerful cross-coupling methodologies and explores its potential in the synthesis of kinase
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inhibitors, a significant class of anticancer agents.

Physicochemical Properties
A summary of the key physical and chemical properties of Methyl 2-amino-4-iodobenzoate is

presented in the table below.

Property Value

Molecular Formula C₈H₈INO₂[1]

Molecular Weight 277.06 g/mol [1]

Appearance Off-white to yellow solid

Purity ≥98%[1]

CAS Number 144550-76-5[1]

Application 1: Suzuki-Miyaura Coupling for C-C
Bond Formation
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-

carbon bonds. For Methyl 2-amino-4-iodobenzoate, this reaction enables the introduction of a

wide array of aryl and heteroaryl substituents at the 4-position, yielding precursors for various

pharmaceutical agents, including potential kinase inhibitors.
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Figure 1: General workflow for Suzuki-Miyaura coupling.

Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura

coupling of Methyl 2-amino-4-iodobenzoate with various arylboronic acids, based on

established protocols for similar substrates.
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Entry
Arylbo
ronic
Acid

Cataly
st
(mol%)

Ligand
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenylb

oronic

acid

Pd(OAc

)₂ (2)

SPhos

(4)

K₃PO₄

(2.0)

Toluene

/H₂O

(5:1)

100 12 85-95

2

4-

Methox

yphenyl

boronic

acid

Pd(dppf

)Cl₂ (3)
-

K₂CO₃

(2.0)

Dioxan

e/H₂O

(4:1)

90 8 80-90

3

3-

Pyridiny

lboronic

acid

Pd(PPh

₃)₄ (5)
-

Na₂CO₃

(2.0)

DME/H₂

O (3:1)
85 16 75-85

4

2-

Thienyl

boronic

acid

NiCl₂(P

Cy₃)₂

(5)

-
K₃PO₄

(4.5)
Toluene 110 24 70-80

Experimental Protocol: Synthesis of Methyl 2-amino-4-
phenylbenzoate
Materials:

Methyl 2-amino-4-iodobenzoate (1.0 eq)

Phenylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

Potassium phosphate (K₃PO₄) (2.0 eq)
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Anhydrous Toluene

Degassed Water

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Magnetic stirrer and heating mantle

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Methyl 2-
amino-4-iodobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

Add anhydrous toluene and degassed water in a 5:1 ratio to the flask.

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired Methyl 2-amino-4-phenylbenzoate.

Application 2: Buchwald-Hartwig Amination for C-N
Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of carbon-nitrogen bonds. This methodology allows for the introduction of a

diverse range of primary and secondary amines at the 4-position of Methyl 2-amino-4-
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iodobenzoate, providing access to a wide variety of N-aryl and N-heteroaryl anilines, which

are key intermediates in the synthesis of many pharmaceuticals.

Methyl 2-amino-4-iodobenzoate
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(e.g., XPhos)
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(e.g., NaOtBu)

Solvent
(e.g., Toluene)
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Figure 2: General workflow for Buchwald-Hartwig amination.

Representative Reaction Conditions and Yields
The following table provides representative conditions and expected yields for the Buchwald-

Hartwig amination of Methyl 2-amino-4-iodobenzoate with various amines, based on

established protocols.
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Entry Amine
Cataly
st
(mol%)

Ligand
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1 Aniline
Pd₂(dba

)₃ (1)

XPhos

(2)

NaOtBu

(1.2)
Toluene 100 18 80-90

2
Morphol

ine

Pd(OAc

)₂ (2)

BINAP

(3)

Cs₂CO₃

(1.5)

Dioxan

e
110 24 75-85

3

N-

Methylp

iperazin

e

Pd₂(dba

)₃ (1.5)

RuPhos

(3)

K₃PO₄

(2.0)
t-BuOH 90 20 70-80

4
Benzyla

mine

Pd(OAc

)₂ (2)

DavePh

os (4)

K₂CO₃

(2.0)
Toluene 100 16 80-90

Experimental Protocol: Synthesis of Methyl 2-amino-4-
(phenylamino)benzoate
Materials:

Methyl 2-amino-4-iodobenzoate (1.0 eq)

Aniline (1.1 eq)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

Sodium tert-butoxide (NaOtBu) (1.2 eq)

Anhydrous Toluene

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Magnetic stirrer and heating mantle
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Procedure:

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

Add Methyl 2-amino-4-iodobenzoate and anhydrous toluene.

Add aniline to the reaction mixture.

Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 18 hours.

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to obtain the desired Methyl 2-amino-4-(phenylamino)benzoate.

Prospective Application: Synthesis of Kinase
Inhibitor Scaffolds
Methyl 2-amino-4-iodobenzoate is an attractive starting material for the synthesis of various

heterocyclic scaffolds found in kinase inhibitors. For example, it can be envisioned as a

precursor to substituted benzimidazoles, a common core in many clinically approved and

investigational kinase inhibitors.
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Figure 3: Proposed synthetic pathway to a kinase inhibitor scaffold.

A plausible synthetic route could involve an initial Suzuki or Buchwald-Hartwig coupling to

introduce a desired substituent at the 4-position. Subsequent reduction of the methyl ester to

the corresponding alcohol, followed by cyclization with a suitable carboxylic acid derivative or

its equivalent, would lead to the formation of the benzimidazole ring system. This strategy

allows for the generation of a diverse library of compounds for screening against various kinase

targets.

Conclusion
Methyl 2-amino-4-iodobenzoate is a highly valuable and versatile building block for the

synthesis of pharmaceutical intermediates. The methodologies and protocols detailed in this

document for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust

and efficient routes to a wide range of substituted anilines. The potential of this starting material

in the synthesis of complex heterocyclic scaffolds, such as those found in kinase inhibitors,

underscores its importance in modern drug discovery and development. Further exploration of

its reactivity will undoubtedly lead to the discovery of novel and potent therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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